6-((5-Formylnaphthalen-1-yl)oxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((5-Formylnaphthalen-1-yl)oxy)nicotinonitrile is a chemical compound with the molecular formula C17H10N2O2 and a molecular weight of 274.27 g/mol . This compound is known for its unique structure, which combines a naphthalene ring with a nicotinonitrile moiety through an ether linkage. It is used in various scientific research applications due to its reactivity and selectivity.
Vorbereitungsmethoden
The synthesis of 6-((5-Formylnaphthalen-1-yl)oxy)nicotinonitrile typically involves the reaction of 5-formylnaphthalene-1-ol with 6-chloronicotinonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the naphthalene and nicotinonitrile moieties .
Analyse Chemischer Reaktionen
6-((5-Formylnaphthalen-1-yl)oxy)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
6-((5-Formylnaphthalen-1-yl)oxy)nicotinonitrile is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 6-((5-Formylnaphthalen-1-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can also interact with biological molecules, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
6-((5-Formylnaphthalen-1-yl)oxy)nicotinonitrile can be compared with other similar compounds, such as:
6-((5-Formylnaphthalen-1-yl)oxy)pyridine: Similar structure but with a pyridine ring instead of a nicotinonitrile moiety.
5-Formylnaphthalene-1-ol: Lacks the nicotinonitrile moiety, making it less reactive in certain chemical reactions.
6-Chloronicotinonitrile: Contains a chlorine atom instead of the formylnaphthalene group, leading to different reactivity and applications.
These comparisons highlight the unique reactivity and selectivity of this compound, making it a valuable compound in various scientific research applications.
Eigenschaften
Molekularformel |
C17H10N2O2 |
---|---|
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
6-(5-formylnaphthalen-1-yl)oxypyridine-3-carbonitrile |
InChI |
InChI=1S/C17H10N2O2/c18-9-12-7-8-17(19-10-12)21-16-6-2-4-14-13(11-20)3-1-5-15(14)16/h1-8,10-11H |
InChI-Schlüssel |
MTKISNMSDAIDLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC=C(C2=C1)OC3=NC=C(C=C3)C#N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.